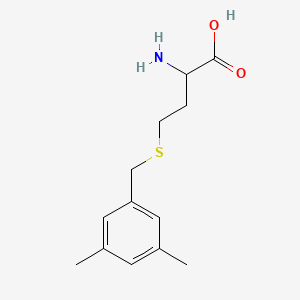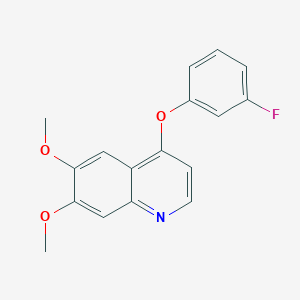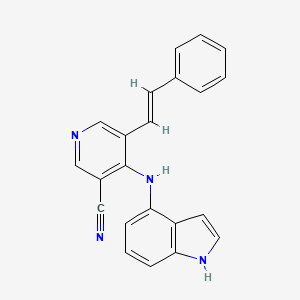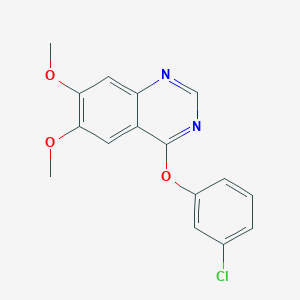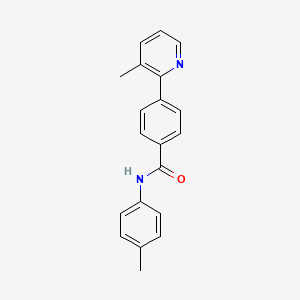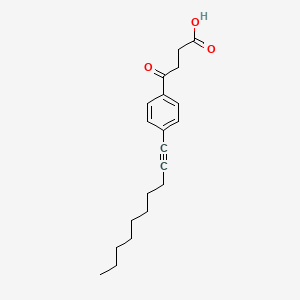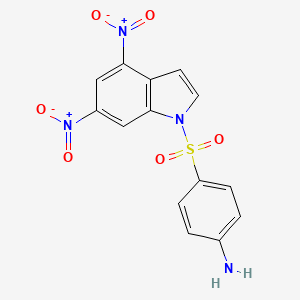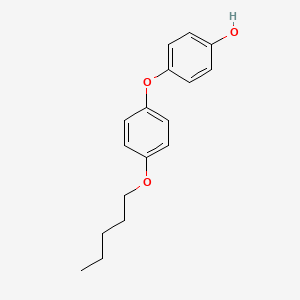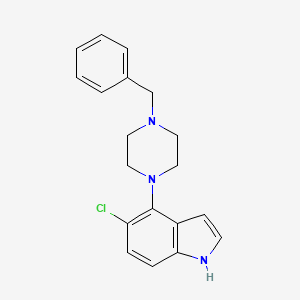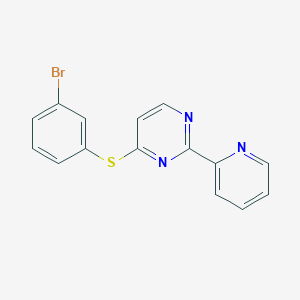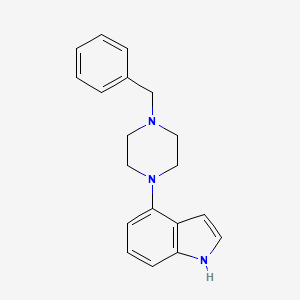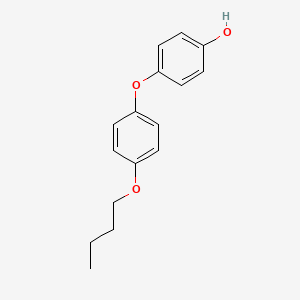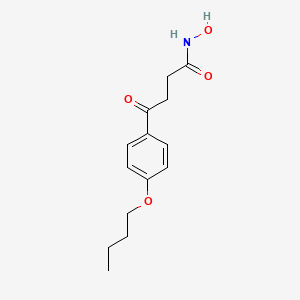
4-(4-Butoxy-phenyl)-N-hydroxy-4-oxo-butyramide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Butoxy-phenyl)-N-hydroxy-4-oxo-butyramide: is an organic compound with a complex structure that includes a butoxy group attached to a phenyl ring, which is further connected to a hydroxy-oxo-butyramide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Butoxy-phenyl)-N-hydroxy-4-oxo-butyramide typically involves multiple steps. One common method starts with the preparation of 4-butoxybenzyl alcohol, which is then converted to 4-butoxybenzyl chloride using thionyl chloride. This intermediate is then reacted with hydroxylamine to form the corresponding hydroxamic acid. The final step involves the acylation of the hydroxamic acid with a suitable acylating agent to yield this compound .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-(4-Butoxy-phenyl)-N-hydroxy-4-oxo-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The butoxy group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield this compound derivatives with additional oxo groups, while reduction may produce hydroxylated derivatives.
Scientific Research Applications
Chemistry: In chemistry, 4-(4-Butoxy-phenyl)-N-hydroxy-4-oxo-butyramide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.
Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. Its hydroxamic acid moiety is known to chelate metal ions, which can inhibit metalloproteases and other enzymes.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific enzymes or pathways.
Industry: In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(4-Butoxy-phenyl)-N-hydroxy-4-oxo-butyramide involves its ability to chelate metal ions through its hydroxamic acid moiety. This chelation can inhibit the activity of metalloproteases and other metal-dependent enzymes. The compound may also interact with specific molecular targets, leading to the modulation of various biochemical pathways.
Comparison with Similar Compounds
4-(4-Butoxy-phenyl)-N-hydroxyacetamide: Similar structure but with an acetamide group instead of a butyramide group.
4-(4-Butoxy-phenyl)-N-hydroxybenzamide: Contains a benzamide group instead of a butyramide group.
4-(4-Butoxy-phenyl)-N-hydroxypropionamide: Features a propionamide group instead of a butyramide group.
Uniqueness: 4-(4-Butoxy-phenyl)-N-hydroxy-4-oxo-butyramide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butoxy group provides hydrophobic character, while the hydroxamic acid moiety allows for metal ion chelation, making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H19NO4 |
|---|---|
Molecular Weight |
265.30 g/mol |
IUPAC Name |
4-(4-butoxyphenyl)-N-hydroxy-4-oxobutanamide |
InChI |
InChI=1S/C14H19NO4/c1-2-3-10-19-12-6-4-11(5-7-12)13(16)8-9-14(17)15-18/h4-7,18H,2-3,8-10H2,1H3,(H,15,17) |
InChI Key |
SFIUVAFWSBUQJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)CCC(=O)NO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


